molecular formula C7H9N3O B1481443 6-(Cyclopropylamino)pyridazin-3-ol CAS No. 1927883-52-0

6-(Cyclopropylamino)pyridazin-3-ol

Cat. No.: B1481443
CAS No.: 1927883-52-0
M. Wt: 151.17 g/mol
InChI Key: PNLAGPKQBDFFHD-UHFFFAOYSA-N
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Description

6-(Cyclopropylamino)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry

Biochemical Analysis

Biochemical Properties

6-(Cyclopropylamino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on cell membranes, modulating their function and affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it can be transported across cell membranes by specific transporters, affecting its intracellular concentration and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopropylamino)pyridazin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-(Cyclopropylamino)pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(Cyclopropylamino)pyridazin-3-ol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 6-(Cyclopropylamino)pyridazin-3-ol stands out due to its unique cyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile pharmacophore in drug design and development .

Properties

IUPAC Name

3-(cyclopropylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-4-3-6(9-10-7)8-5-1-2-5/h3-5H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLAGPKQBDFFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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